Welcome to the BenchChem Online Store!
molecular formula C14H14Cl2O2 B8525275 (Cyclohex-1-en-1-yl)(2,3-dichloro-4-methoxyphenyl)methanone CAS No. 52711-67-8

(Cyclohex-1-en-1-yl)(2,3-dichloro-4-methoxyphenyl)methanone

Cat. No. B8525275
M. Wt: 285.2 g/mol
InChI Key: SQDLGFFLAUHDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04012524

Procedure details

1-Bromocyclohexyl 2,3-dichloro-4-methoxyphenyl ketone (47.3 g., 0.13 mole), lithium chloride (16.5 g., 0.39 mole) and dimethylformamide (200 ml.) are heated at 90° C for 2 hours, then poured into water (1 l.) to give 36.5 g. of 1-cyclohexenyl 2,3-dichloro-4-methoxyphenyl ketone which melts at 126°-129° C. after drying at 60° C. under vacuum for 16 hours.
Name
1-Bromocyclohexyl 2,3-dichloro-4-methoxyphenyl ketone
Quantity
47.3 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11]([C:13]1(Br)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:12].[Cl-].[Li+].CN(C)C=O>O>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([O:9][CH3:10])[CH:5]=[CH:4][C:3]=1[C:11]([C:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
1-Bromocyclohexyl 2,3-dichloro-4-methoxyphenyl ketone
Quantity
47.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)OC)C(=O)C1(CCCCC1)Br
Name
Quantity
16.5 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give 36.5 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of 1-cyclohexenyl 2,3-dichloro-4-methoxyphenyl ketone which melts at 126°-129° C. after drying at 60° C. under vacuum for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)OC)C(=O)C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.